6-Hepten-3-ol

Physical Chemistry Material Characterization Quality Control

6-Hepten-3-ol (CAS 19781-77-2) is an unsaturated aliphatic alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol. Structurally, it features a terminal alkene at carbon-6 and a secondary hydroxyl group at carbon-3, classifying it as a member of the heptenol family.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 19781-77-2
Cat. No. B034158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hepten-3-ol
CAS19781-77-2
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC(CCC=C)O
InChIInChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3
InChIKeyXFXWEAWJVWCOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hepten-3-ol (CAS 19781-77-2): Properties and Procurement Baseline for Scientific Research and Industrial Sourcing


6-Hepten-3-ol (CAS 19781-77-2) is an unsaturated aliphatic alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol [1]. Structurally, it features a terminal alkene at carbon-6 and a secondary hydroxyl group at carbon-3, classifying it as a member of the heptenol family . The compound is a colorless liquid with a boiling point estimated between 163.0–164.0 °C at 760 mmHg and a density of approximately 0.833 g/cm³ [2]. It is primarily used as a versatile synthetic intermediate in organic chemistry, as well as a fragrance and flavor ingredient due to its fruity, pine, and apple-like odor [3].

1
Heck arylation substrate with reported ultra-low catalyst compatibility
2
Direct oxidative cyclization to γ-hexalactone enabled by terminal alkene-secondary alcohol motif
3
Diarylheptanoid scaffold precursor for melanogenesis inhibition probe design
4
Fragrance intermediate with fruity-pine odor and distinct volatility profile

6-Hepten-3-ol (CAS 19781-77-2): Why In-Class Heptenol or Alkenol Analogs Cannot Be Considered Drop-In Replacements


Within the heptenol and alkenol class, seemingly minor variations in carbon chain length, double bond position, or hydroxyl group placement translate into quantifiable differences in physical properties and chemical reactivity . For example, the terminal alkene of 6-hepten-3-ol offers distinct regioselectivity in Heck arylation compared to internal alkenes, while its secondary alcohol undergoes oxidation to γ-lactones—a pathway not accessible to primary alkenols like 5-hexen-1-ol [1]. Substituting a branched analog such as 2-methyl-6-hepten-3-ol alters volatility and steric hindrance, impacting both fragrance performance and reaction kinetics [2]. The following quantitative evidence directly addresses the decision-critical question: 'Why should a scientific or industrial user prioritize 6-hepten-3-ol over a closely related analog?'

Alkene position alters reactivity
Terminal alkene of 6-hepten-3-ol provides distinct regioselectivity in Heck and oxidation pathways; internal alkenes may shift product distribution.
Hydroxyl type limits cyclization
Primary alcohols (e.g., 5-hexen-1-ol) cannot undergo the oxidative γ-lactone formation accessible to this secondary alcohol.
Branching changes volatility and steric demand
Branched analogs like 2-methyl-6-hepten-3-ol exhibit higher boiling points and altered steric profiles, affecting distillation and reaction kinetics.

6-Hepten-3-ol (CAS 19781-77-2): Head-to-Head Quantitative Differentiation Against Closest Analogs


Physical Property Benchmarking: Boiling Point, Density, and Refractive Index Comparison

6-Hepten-3-ol exhibits a boiling point of 163.6 °C at 760 mmHg, a density of 0.833 g/cm³, and a refractive index of 1.434 . In contrast, the primary alkenol 5-hexen-1-ol boils at 155.6 °C, while the branched analog 2-methyl-6-hepten-3-ol has a higher boiling point of 179–180 °C due to increased molecular weight and chain branching [1][2]. The allylic alcohol 1-hepten-3-ol, despite having the same molecular formula, exhibits distinct physical properties that affect its handling and separation during synthesis .

Physical property comparison
Cross-study comparable
Boiling point 163.6 °C vs 155.6 °C (5-hexen-1‑ol) and 179–180 °C (2-methyl analog)
Distinct volatility may influence purification and fragrance release
Density and refractive index also differ
Physical Chemistry Material Characterization Quality Control Process Engineering

Heck Arylation Catalyst Efficiency: Ultra-Low Loading Capability (0.01 mol% Pd)

In the Heck reaction with aryl bromides catalyzed by a palladium-tetraphosphine complex, hept-6-en-3-ol can be coupled using as little as 0.01 mol% catalyst . This ultra-low catalyst loading is not universally achievable across all alkenol substrates; the study explicitly notes that substrate-dependent selectivity and yield are influenced by the alkene's position and the nature of the aryl bromide . For example, reactions with pent-4-en-2-ol or 2-phenylpent-4-en-2-ol required different optimization and showed varying selectivity for linear ketones versus side products .

Heck catalyst loading
Direct head‑to‑head
0.01 mol% Pd
Supports cost-sensitive scale‑up and simplified metal removal
Pd‑tetraphosphine, DMF, 130 °C
Catalysis Cross-Coupling Green Chemistry Process Intensification

Oxidative Cyclization to γ-Hexalactone: 69% Isolated Yield Under Mild Conditions

6-Hepten-3-ol undergoes oxidative cyclization with cetyltrimethylammonium permanganate in chloroform to afford γ-hexalactone in 69% isolated yield after 4.0 hours [1]. This transformation, involving a net loss of one carbon atom, is specific to γ- and δ-hydroxyalkenes and highlights the synthetic utility of the terminal alkene-secondary alcohol motif [1]. In contrast, primary alkenols like 5-hexen-1-ol or saturated analogs like heptan-3-ol cannot undergo this oxidative cyclization to lactones, limiting their utility in the synthesis of oxygen heterocycles .

γ‑Hexalactone yield
Class‑level inference
69% isolated yield vs no lactone from primary or saturated analogs
Unique synthetic entry to γ‑lactone motif
CTAP, CHCl₃, 4 h
Oxidation Methodology Lactone Synthesis Heterocycle Formation Green Chemistry

Melanogenesis Inhibition: Diaryheptanoid Derivative (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol Shows 483-fold Potency Gain over Arbutin

While 6-hepten-3-ol itself is primarily a synthetic building block, its diarylheptanoid derivative (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol exhibits potent melanogenesis inhibition in B16 melanoma cells with an IC₅₀ of 0.36 μM, without inducing cytotoxicity [1]. This activity is 483 times more potent than the widely used reference compound arbutin (IC₅₀ = 174 μM) [1]. In contrast, the saturated analog heptan-3-ol lacks the conjugated π-system necessary for this bioactivity, and simple heptenols like 1-hepten-3-ol do not possess the diaryl substitution pattern required for potent melanogenesis inhibition [2].

Melanogenesis scaffold
Class‑level inference
Diarylheptanoid derivative IC₅₀ 0.36 μM vs arbutin 174 μM
Scaffold used for potent probe design; 6‑hepten‑3‑ol itself not tested
B16 melanoma cell assay
Melanogenesis Skin Whitening Cosmeceutical Actives Biological Activity

6-Hepten-3-ol (CAS 19781-77-2): Optimal Procurement Scenarios for Research and Industrial Deployment


Precision Heck Arylation for Ketone Synthesis at Minimal Catalyst Cost

When synthesizing 7-arylheptan-3-one derivatives via palladium-catalyzed Heck reaction, 6-hepten-3-ol is the preferred substrate due to its demonstrated compatibility with ultra-low catalyst loadings (0.01 mol%) . This efficiency reduces palladium costs and simplifies metal removal, making it suitable for both academic scale-up and industrial process development .

One-Step Synthesis of γ-Hexalactone for Flavor and Fragrance Applications

6-Hepten-3-ol enables a direct oxidative cyclization to γ-hexalactone in 69% yield using cetyltrimethylammonium permanganate . This concise route avoids multi-step protection/deprotection sequences and is uniquely accessible to this γ-hydroxyalkene scaffold, offering a streamlined approach to this valuable lactone .

Synthesis of Potent Melanogenesis Inhibitors via Diarylheptanoid Derivatization

The 6-hepten-3-ol core serves as a critical starting material for constructing diarylheptanoids with nanomolar IC₅₀ values against melanogenesis . Researchers developing novel skin-whitening agents or exploring structure-activity relationships in this class should prioritize 6-hepten-3-ol over saturated or differently substituted alkenols to access this privileged pharmacophore .

Fragrance Formulation Requiring Specific Volatility and Fruity-Pine Note

With a boiling point of 163.6 °C and a strong fruity, pine, and apple-like odor , 6-hepten-3-ol occupies a specific volatility window and olfactory profile that is not replicated by the greener, more volatile 5-hexen-1-ol (b.p. 155.6 °C) or the less volatile, branched 2-methyl-6-hepten-3-ol (b.p. 179–180 °C) [1]. This precise volatility makes it a distinct choice for perfumery and flavor compositions .

Application
Selection Property
Validation Focus
Heck arylation ketone synthesis
Catalyst compatibility at very low loading
Yield and Pd removal under reported conditions
γ‑Hexalactone one‑step preparation
Oxidative cyclization reactivity
Reaction efficiency and lactone identity
Diarylheptanoid derivatization studies
Scaffold-derived bioactivity context
Melanogenesis assay response
Fragrance composition research
Volatility and odor profile
Sensory and evaporation endpoint

Technical Documentation Hub

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23 linked technical documents
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